8-Dechloro-9-chloro Loratadine
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Overview
Description
8-Dechloro-9-chloro Loratadine: is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. The compound has the molecular formula C22H23ClN2O2 and a molecular weight of 382.88 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Dechloro-9-chloro Loratadine involves multiple steps, starting from the basic structure of Loratadine. One common method involves the selective chlorination of Loratadine to replace a hydrogen atom with a chlorine atom at the 9th position while removing the chlorine atom at the 8th position .
Industrial Production Methods: Industrial production methods for this compound are similar to those used for Loratadine, involving large-scale chemical reactions under controlled conditions. The process typically includes the use of organometallic compounds and cyclization reactions in the presence of sulfuric acid and boric acid .
Chemical Reactions Analysis
Types of Reactions: 8-Dechloro-9-chloro Loratadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Chemistry: 8-Dechloro-9-chloro Loratadine is used as a reference standard in analytical chemistry for method development and validation .
Biology: In biological research, the compound is used to study the interactions of antihistamines with histamine receptors .
Medicine: While not used therapeutically, it serves as a model compound for developing new antihistamines with improved efficacy and safety profiles .
Industry: The compound is used in the pharmaceutical industry for quality control and to ensure the purity of Loratadine products .
Mechanism of Action
8-Dechloro-9-chloro Loratadine exerts its effects by binding to H1 histamine receptors on the surface of various cells, including epithelial cells, endothelial cells, and smooth muscle cells . This binding inhibits the action of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness .
Comparison with Similar Compounds
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: A metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with similar uses.
Uniqueness: 8-Dechloro-9-chloro Loratadine is unique due to its specific chemical modifications, which may offer different pharmacokinetic properties and binding affinities compared to its parent compound and other similar antihistamines .
Properties
IUPAC Name |
ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRWFDJXJHWGSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546060 |
Source
|
Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109537-11-3 |
Source
|
Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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